Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGDBRZMJNKLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247129-88-0 | |

| Record name | Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful and versatile electrophilic vinylating agent in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, and key developments, with a focus on its practical applications for researchers in the pharmaceutical and chemical industries. Detailed experimental protocols for its synthesis and its use in seminal reactions, alongside comprehensive tables of quantitative data, are presented to facilitate its adoption and exploration in novel synthetic methodologies. Furthermore, key reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of the underlying principles.

Introduction and Historical Context

The chemistry of vinylsulfonium salts dates back over a century, with the first documented synthesis reported by Hofmann in 1912.[1][2] However, their significant potential as versatile reagents in organic synthesis was not fully realized until the 1960s, with the pioneering work of Gosselck and co-workers on their application in cyclopropanation reactions.[1][2] The development of various vinylsulfonium salts has since provided synthetic chemists with a powerful toolkit for the construction of complex molecular architectures.

This compound, specifically, has gained prominence due to its enhanced stability and reactivity, largely attributed to the non-nucleophilic trifluoromethanesulfonate (triflate) counterion. While the precise first synthesis of this particular salt is not easily pinpointed in the literature, its modern and practical application in a wide array of synthetic transformations is extensively linked to the work of Professor Varinder K. Aggarwal and his research group from the early 2000s onwards.[3] Their development of efficient synthetic routes and exploration of its reactivity has solidified its role as a go-to reagent for vinylation and annulation reactions.

Synthesis of this compound

The preparation of this compound is most commonly achieved through a two-step procedure from readily available starting materials. The method developed by the Aggarwal group is widely adopted due to its efficiency and practicality. An alternative approach has been reported by Nenajdenko and co-workers.

Aggarwal's Method: From 2-Bromoethyl Triflate

This robust method involves the initial formation of (2-bromoethyl)diphenylsulfonium triflate, which is then converted to the desired vinylsulfonium salt via elimination.

Experimental Protocol:

-

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate:

-

To a solution of diphenyl sulfide (1.0 equivalent) in anhydrous toluene, 2-bromoethyl trifluoromethanesulfonate (1.0 equivalent) is added under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux for a specified period, typically a few hours, during which the sulfonium salt precipitates as a crystalline solid.

-

The solid is collected by filtration, washed with anhydrous toluene, and dried under vacuum to yield (2-bromoethyl)diphenylsulfonium triflate.

-

-

Step 2: Synthesis of this compound:

-

The (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and water.

-

A mild base, typically potassium bicarbonate (1.1-1.5 equivalents), is added to the solution.

-

The mixture is stirred at room temperature for a few hours until the elimination reaction is complete.

-

The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to afford this compound, often as a light-yellow oil or solid.

-

Nenajdenko's Method: From Diphenyl Sulfoxide

An alternative synthesis involves the reaction of diphenyl sulfoxide with triflic anhydride in the presence of an alkene.

Experimental Protocol:

-

A solution of diphenyl sulfoxide (1.0 equivalent) in a dry, non-polar solvent like dichloromethane is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Trifluoromethanesulfonic anhydride (1.0 equivalent) is added dropwise to the solution, leading to the in situ formation of diphenyl(trifluoromethanesulfonyloxy)sulfonium triflate.

-

The desired alkene (e.g., a styrene derivative) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until the formation of the vinylsulfonium salt is complete.

-

Work-up and purification are performed using standard techniques to isolate the product.[4]

Chemical Reactivity and Mechanism of Action

This compound functions as a potent Michael acceptor. The presence of the positively charged sulfur atom renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This initial conjugate addition leads to the formation of a sulfur ylide intermediate, which can then undergo various subsequent transformations, most commonly an intramolecular substitution to form a cyclic product with the expulsion of diphenyl sulfide, a good leaving group.

References

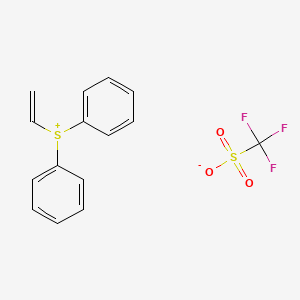

"Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" molecular structure and properties

An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, a versatile reagent in organic synthesis with applications in the development of novel therapeutics.

Molecular Structure and Identification

This compound is an organic salt consisting of a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. The positively charged sulfur atom is bonded to two phenyl groups and a vinyl group, rendering the β-carbon of the vinyl group highly electrophilic.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 247129-88-0[1] |

| Molecular Formula | C₁₅H₁₃F₃O₃S₂[1] |

| Molecular Weight | 362.4 g/mol [1] |

| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate[2] |

| InChI | 1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1[2] |

| InChIKey | OKDGDBRZMJNKLV-UHFFFAOYSA-M[2] |

| SMILES | C=C--INVALID-LINK--C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-][2] |

| MDL Number | MFCD22123284[1] |

Physicochemical Properties

This compound is typically described as a light-yellow oil or a solid/semi-solid.[3] It is slightly hygroscopic and should be stored under an inert atmosphere.[4] Specific physical properties such as melting point, boiling point, and density are not consistently reported in the literature, likely due to its nature as a reactive salt that may decompose upon heating.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.93-7.82 (m, 4H, ArH), 7.75-7.64 (m, 6H, ArH), 7.51 (dd, J=16.5, 9.5 Hz, 1H, CH₂=CH), 6.72 (dd, J=9.5, 2.5 Hz, 1H, HHC=CH), 6.57 (dd, J=16.5, 2.5 Hz, 1H, HHC=CH)[4] |

| ¹³C NMR (100.5 MHz, CDCl₃) | δ (ppm): 138.1 (t), 134.6 (d), 131.6 (d), 130.5 (d), 125.0 (s), 123.4 (d)[4] |

| IR | Data not readily available in detail. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process developed by Aggarwal and colleagues, which involves the preparation of a precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by elimination to form the vinyl group.[5]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

Caption: Workflow for the synthesis of the precursor.

Detailed Protocol:

-

To a solution of diphenyl sulfide in toluene under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoethyl trifluoromethanesulfonate.

-

Reflux the mixture for the appropriate time until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

If precipitation is incomplete, diethyl ether can be added to facilitate it.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. The reported melting point for this intermediate is 86.5–88 °C.[4]

Step 2: Synthesis of this compound

Caption: Workflow for the final product synthesis.

Detailed Protocol:

-

Dissolve (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in a mixture of tetrahydrofuran (THF) and water.

-

Add potassium bicarbonate (or another suitable base) and stir the mixture at room temperature.

-

The reaction progress can be monitored by the disappearance of the starting material.

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a light-yellow oil in excellent yield.[5]

Chemical Properties and Reactivity

This compound is a powerful Michael acceptor. The electron-withdrawing sulfonium group polarizes the vinyl group, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its wide range of applications in organic synthesis.

General Reaction Mechanism:

Caption: General reaction pathway with nucleophiles.

Key Reactions and Applications:

-

Cyclopropanation: In the presence of a suitable base, it reacts with compounds containing active methylene groups to form cyclopropane derivatives.[5]

-

Aziridination: It reacts with primary amines to yield aziridines.[1]

-

Synthesis of Heterocycles: It is extensively used in annulation reactions to synthesize a variety of heterocycles, including morpholines, thiomorpholines, and piperazines. For instance, Aggarwal's group demonstrated its use in synthesizing morpholines from β-amino alcohols with high yields (94-98%).[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture.

-

Keep in a cool, dark place at room temperature.[3]

Applications in Drug Development

The ability of this compound to facilitate the rapid construction of complex molecular scaffolds, particularly various saturated heterocycles that are prevalent in many drug candidates, makes it a valuable tool for medicinal chemists. Its use in the late-stage functionalization of complex molecules further enhances its utility in drug discovery and development programs.

Conclusion

This compound is a highly versatile and reactive reagent with significant applications in modern organic synthesis. Its ability to act as a Michael acceptor allows for the efficient formation of a wide range of carbocyclic and heterocyclic structures. This guide provides essential information for researchers and professionals in the field of drug development to effectively and safely utilize this powerful synthetic tool.

References

- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]

- 2. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 247129-88-0 [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Electrophilic Mechanism of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a potent and versatile electrophilic reagent widely employed in modern organic synthesis. Its unique reactivity stems from the vinyl group's pronounced susceptibility to nucleophilic attack, a characteristic imparted by the adjacent, positively charged sulfonium center. This guide provides an in-depth exploration of the core mechanisms governing its action as an electrophile, focusing on its role as a Michael acceptor. Detailed reaction pathways, quantitative data from key synthetic applications, and representative experimental protocols are presented to offer a comprehensive resource for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur salt composed of an ethenyldiphenylsulfonium cation and a trifluoromethanesulfonate anion.[1][2] The triflate anion is weakly coordinating, which enhances the compound's stability and the electrophilicity of the cation.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | [1][2] |

| CAS Number | 247129-88-0 | [1] |

| Molecular Formula | C₁₅H₁₃F₃O₃S₂ | [1][2] |

| Molecular Weight | 362.4 g/mol | [1][2] |

| InChI Key | OKDGDBRZMJNKLV-UHFFFAOYSA-M | [3] |

Core Mechanism of Action: The Electrophilic Nature

The primary mechanism of action for this compound is its function as a highly effective Michael acceptor in conjugate addition reactions.[4][5][6] The potent electron-withdrawing sulfonium center renders the β-carbon of the vinyl group electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles.[1][4]

The reaction is initiated by the nucleophilic addition to the β-position of the vinyl group, which generates a transient sulfur ylide intermediate.[4][7] This reactive ylide can then proceed through two primary mechanistic pathways, making the reagent a versatile C2 synthon for constructing complex molecular architectures.[7]

Caption: General mechanism of Michael addition to Diphenyl(vinyl)sulfonium triflate.

Pathway A: Ylide Protonation Followed by Ring Closure

In the first pathway, the sulfur ylide intermediate, generated from the conjugate addition, undergoes an intramolecular protonation from a nearby acidic site on the nucleophilic moiety.[4] This generates a new nucleophilic center within the molecule, which then facilitates an intramolecular substitution reaction. This ring-closing step displaces the stable diphenyl sulfide leaving group, typically leading to the formation of cyclopropane derivatives.[4]

Caption: Pathway A: Ylide protonation followed by intramolecular ring closure.

Pathway B: Intramolecular Johnson-Corey-Chaykovsky-Type Reaction

Alternatively, the sulfur ylide intermediate can act as a nucleophile itself.[4] It can undergo an intramolecular 1,2- or 1,4-addition to a pendant electrophile (such as a ketone, aldehyde, or imine) that was part of the original nucleophile. This forms a new zwitterionic intermediate which subsequently undergoes ring closure with the expulsion of diphenyl sulfide.[4] This pathway is characteristic of Johnson-Corey-Chaykovsky-type reactions and is used to synthesize fused heterocycles like epoxides and aziridines.[4]

References

- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]

- 2. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 247129-88-0 [sigmaaldrich.com]

- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. soc.chim.it [soc.chim.it]

Synthesis of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" from diphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile reagent in organic synthesis, starting from diphenyl sulfide. This document details the most practical and widely adopted synthetic methodology, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound is a powerful synthetic tool, primarily utilized as a vinylating agent in a variety of chemical transformations. Its applications include the synthesis of complex heterocyclic structures such as morpholines, aziridines, and cyclopropanes.[1] The triflate counter-anion confers high reactivity to the sulfonium salt. This guide focuses on the efficient and reliable synthesis of this reagent from the readily available starting material, diphenyl sulfide.

The most robust and frequently cited method for this synthesis is a two-step procedure developed by Aggarwal and colleagues.[1][2] This methodology involves the initial formation of a stable crystalline precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by a base-mediated elimination to generate the desired vinylsulfonium salt. This approach is advantageous as it avoids the handling of the less stable, oily this compound, which can be generated in situ from its solid precursor for immediate use in subsequent reactions.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, starting from diphenyl sulfide and culminating in the formation of this compound. The intermediate, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, is a key component of this process, offering stability and ease of handling.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of 2-Bromoethyl Trifluoromethanesulfonate (Precursor to the Alkylating Agent)

The synthesis of the key alkylating agent, 2-bromoethyl triflate, is the preliminary step. It is prepared from commercially available 2-bromoethanol and triflic anhydride.

Reaction:

2-Bromoethanol + Triflic Anhydride → 2-Bromoethyl Trifluoromethanesulfonate

Experimental Procedure:

-

To a solution of 2-bromoethanol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add pyridine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add triflic anhydride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-bromoethyl triflate is typically used in the next step without further purification.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

This step involves the S-alkylation of diphenyl sulfide with the previously prepared 2-bromoethyl triflate.

Reaction:

Diphenyl Sulfide + 2-Bromoethyl Trifluoromethanesulfonate → (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

Experimental Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve diphenyl sulfide (1.0 eq) in toluene.

-

Add a solution of crude 2-bromoethyl triflate (1.0-1.2 eq) in toluene to the diphenyl sulfide solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the formation of a precipitate.

-

After cooling to room temperature, the crystalline solid product is collected by filtration.

-

The collected solid is washed with a suitable solvent like diethyl ether to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield the pure (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate.

Step 2: Synthesis of this compound

The final step is the base-induced elimination of HBr from the sulfonium salt precursor to form the vinylsulfonium salt.

Reaction:

(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate + Base → this compound

Experimental Procedure:

-

Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add potassium bicarbonate (KHCO₃) (1.5-2.0 eq) to the suspension at room temperature.

-

Stir the mixture vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield this compound as a light-yellow oil.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagent and Product Quantities for a Typical Synthesis

| Step | Compound | Molecular Weight ( g/mol ) | Molar Ratio | Typical Mass/Volume |

| 1 | Diphenyl Sulfide | 186.27 | 1.0 | Specify mass |

| 1 | 2-Bromoethyl Trifluoromethanesulfonate | 257.02 | 1.0 - 1.2 | Specify mass |

| - | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | 443.30 | - | - |

| 2 | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | 443.30 | 1.0 | Specify mass |

| 2 | Potassium Bicarbonate | 100.12 | 1.5 - 2.0 | Specify mass |

| - | This compound | 362.39 | - | - |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent(s) | Temperature | Duration | Typical Yield |

| 1 | Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate | Toluene | Reflux | 12-24 h | High |

| 2 | Synthesis of Diphenyl(vinyl)sulfonium Triflate | THF/Water | Room Temp. | 1-3 h | Excellent |

Note: "High" and "Excellent" yields are reported in the literature; specific percentages may vary based on reaction scale and purification efficiency.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final product and its subsequent use.

Caption: A flowchart detailing the experimental workflow for the synthesis.

Conclusion

The two-step synthesis of this compound from diphenyl sulfide, as pioneered by Aggarwal and his research group, represents an efficient and practical method for accessing this valuable synthetic reagent. The generation of a stable, crystalline intermediate simplifies handling and purification, allowing for the convenient in situ generation of the active vinylsulfonium salt. This guide provides the necessary procedural details to enable researchers to successfully synthesize and utilize this versatile compound in their own synthetic endeavors.

References

Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Technical Guide to its Spectral Data and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a vinyl group and in the formation of various heterocyclic compounds. Its reactivity stems from the electrophilic nature of the vinyl group, which is activated by the adjacent positively charged sulfur atom. A thorough understanding of its spectral characteristics is paramount for its proper identification, purity assessment, and for monitoring its reactions. This technical guide provides a comprehensive overview of the spectral data and characterization methods for this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 247129-88-0 |

| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |

| Molecular Weight | 362.39 g/mol |

| Appearance | Light yellow to yellow clear liquid or solid/semi-solid[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the vinyl and phenyl protons. The integration of these signals can be used to confirm the ratio of these groups.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the vinyl carbons, the phenyl carbons, and the triflate carbon.

¹⁹F NMR (Fluorine NMR)

A key diagnostic tool for this compound is ¹⁹F NMR, which is used to track the stability and presence of the trifluoromethanesulfonate (triflate) counterion.[2] A single peak corresponding to the -CF₃ group is expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C-H bonds of the vinyl and phenyl groups, the C=C bond of the vinyl group, and the strong absorptions associated with the triflate anion. For a related compound, Diphenyl(2,2-diphenylvinyl)sulfonium trifluoromethanesulfonate, characteristic IR peaks were observed at 1445, 1270, 1255, 1220, 1150, 1030, 750, 685, and 640 cm⁻¹.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum would be expected to show the molecular ion peak for the diphenyl(vinyl)sulfonium cation.

Experimental Protocols

Detailed experimental protocols are critical for the synthesis and characterization of this compound.

Synthesis

A common and efficient method for the synthesis of this compound has been reported by Aggarwal and colleagues.[4] This two-step procedure is outlined below.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium triflate

-

Reactants: Diphenyl sulfide and 2-bromoethyl trifluoromethanesulfonate.

-

Solvent: Toluene.

-

Conditions: The reaction mixture is refluxed under an inert atmosphere.

-

Product: Crystalline (2-Bromoethyl)diphenylsulfonium triflate is obtained in high yield.

Step 2: Synthesis of this compound

-

Reactant: (2-Bromoethyl)diphenylsulfonium triflate.

-

Reagent: Potassium bicarbonate.

-

Solvent: A mixture of tetrahydrofuran (THF) and water.

-

Conditions: The reaction is carried out at room temperature.

-

Product: this compound is obtained as a light-yellow oil in excellent yield.

Another established procedure for the preparation of diphenylvinylsulfonium triflates was developed by Nenajdenko.[3] This method involves the reaction of diphenyl sulfoxide with triflic anhydride to form "diphenyl sulfide ditriflate" (DPSD), which then reacts with a styrene derivative.[3]

Characterization Methods

The following are general protocols for the spectral characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) is a common technique for analyzing sulfonium salts.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound as described by Aggarwal and colleagues.

References

- 1. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 247129-88-0 | Benchchem [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Key contributors to "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" research like Aggarwal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile and powerful reagent in modern organic synthesis. We will delve into the foundational research, key applications, detailed experimental protocols, and the contributions of leading scientists, with a particular focus on the seminal work of Professor Varinder K. Aggarwal.

Introduction: A Versatile Reagent for Heterocyclic Synthesis

This compound has emerged as a highly valuable C2 synthon, enabling the construction of a wide array of carbocyclic and heterocyclic structures. Its reactivity profile, characterized by facile conjugate addition and subsequent intramolecular reactions, has made it a go-to reagent for the synthesis of complex molecular architectures. The pioneering work in sulfur ylide chemistry by researchers such as Johnson, Corey, and Chaykovsky laid the groundwork for the development of vinylsulfonium salt chemistry.[1] However, it was the extensive contributions from the research group of Varinder K. Aggarwal from 2000 onwards that truly unlocked the synthetic potential of this compound, leading to novel and efficient methods for the synthesis of important structural motifs.[1]

Key Contributors and Historical Context

While Professor Aggarwal's group has been a major force in advancing the applications of this compound, it is important to acknowledge the broader scientific context. The initial explorations into vinylsulfonium salt chemistry date back to the mid-20th century. In the decades that followed, various research groups have made significant contributions to the synthesis and application of this class of reagents. Researchers such as Mukaiyama, Xie, Nenajdenko, Balenkova, and Hanamoto have also published valuable work in this area, expanding the scope and understanding of vinylsulfonium salt reactivity. The development of practical and efficient synthetic routes to the triflate salt, a significant achievement from the Aggarwal laboratory, has been instrumental in its widespread adoption in the synthetic community.[1]

Synthesis of this compound

An efficient and practical synthesis of this compound was developed by the Aggarwal group.[1] The process involves a two-step procedure starting from readily available starting materials.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

-

To a solution of diphenyl sulfide in refluxing toluene under an inert atmosphere, 2-bromoethyl trifluoromethanesulfonate is added.

-

The reaction mixture is maintained at reflux until the reaction is complete (monitored by TLC).

-

Upon cooling, the product, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, crystallizes from the solution.

-

The crystalline solid is collected by filtration and washed with a suitable solvent to afford the pure product in high yield.

Step 2: Synthesis of this compound

-

The (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate is dissolved in a mixture of tetrahydrofuran and water.

-

Potassium bicarbonate is added to the solution at room temperature.

-

The reaction mixture is stirred until the elimination reaction is complete.

-

The desired product, this compound, is obtained as a light-yellow oil in excellent yield after an appropriate workup and purification.

Diagram of the Synthesis of this compound

Caption: Synthetic route to this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with a broad range of applications, particularly in the synthesis of heterocyclic compounds. Its utility stems from its ability to participate in a variety of reaction cascades, including cyclopropanations, aziridinations, and annulation reactions to form five, six, and seven-membered rings.

Cyclopropanation Reactions

The reaction of this compound with nucleophiles can lead to the formation of cyclopropane rings. A notable example is the zinc triflate-mediated cyclopropanation of oxindoles, which proceeds under mild conditions with broad functional group compatibility.[2][3]

Table 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles [3]

| Substrate (Oxindole) | Product | Yield (%) |

| N-H | Spirocyclopropyl oxindole | 90 |

| N-Me | N-Methyl-spirocyclopropyl oxindole | 95 |

| N-Bn | N-Benzyl-spirocyclopropyl oxindole | 92 |

Aziridination Reactions

The synthesis of aziridines, important building blocks in medicinal chemistry, can be efficiently achieved using this compound. The reaction with primary amines or sulfonamides in the presence of a mild base affords the corresponding aziridines in good yields.[1]

Synthesis of Morpholines, Thiomorpholines, and Piperazines

The Aggarwal group has demonstrated the power of this compound in the [4+2] annulation reactions of β-heteroatom-substituted amino compounds to produce six-membered heterocycles.[1] This methodology provides a straightforward route to morpholines, thiomorpholines, and piperazines, which are prevalent scaffolds in pharmaceuticals.

Table 2: Synthesis of Six-Membered Heterocycles [1]

| Starting Material | Product | Yield (%) |

| β-Amino alcohol | Morpholine | 94-98 |

| β-Amino thiol | Thiomorpholine | 94-98 |

| 1,2-Diamine | Piperazine | 91-99 |

Experimental Protocol: General Procedure for the Synthesis of Morpholines[1]

-

To a solution of the β-amino alcohol in a suitable solvent (e.g., CH2Cl2), a base (e.g., DBU or K2CO3) is added at 0 °C.

-

A solution of this compound in the same solvent is then added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to afford the desired morpholine derivative.

Three-Component Coupling Reactions

A significant advancement in the use of this compound is its application in three-component coupling reactions. As reported by Aggarwal and co-workers, the reaction of the sulfonium salt with a nucleophile and an aldehyde or imine provides a rapid and efficient route to epoxides and aziridines, respectively.

Diagram of the Three-Component Coupling Reaction

Caption: Workflow for the three-component synthesis of epoxides and aziridines.

Reaction Mechanisms

The diverse reactivity of this compound can be understood through two primary mechanistic pathways, both initiated by the conjugate addition of a nucleophile to the vinyl group.[1]

Pathway 1: Proton Transfer and Ring Closure

In this pathway, the initially formed sulfur ylide undergoes an intramolecular proton transfer from an acidic proton on the nucleophilic component. This generates a new nucleophilic center, which then displaces the diphenyl sulfide leaving group in an intramolecular cyclization to form the final product.

Pathway 2: Intramolecular Ylide Trapping

Alternatively, the sulfur ylide intermediate can act as a nucleophile and attack a pendant electrophilic group on the original nucleophile (e.g., an aldehyde, ketone, or imine). This leads to the formation of a betaine intermediate, which subsequently undergoes ring closure with the elimination of diphenyl sulfide. This pathway is characteristic of the Johnson-Corey-Chaykovsky reaction.

Diagram of the General Mechanistic Pathways

Caption: General mechanistic pathways for vinylsulfonium salt reactions.

Conclusion

This compound has proven to be an exceptionally useful and versatile reagent in organic synthesis. The pioneering work of Professor Varinder K. Aggarwal and his research group has been instrumental in developing its full potential, providing the synthetic community with powerful tools for the construction of complex molecular architectures. The ability to readily access a wide variety of heterocyclic structures through mild and efficient reaction protocols ensures that this reagent will continue to play a significant role in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, applications, and underlying mechanistic principles, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Safe Handling, and Storage of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

This guide provides comprehensive safety, handling, and storage information for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

| Identifier | Value |

| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate |

| CAS Number | 247129-88-0 |

| Molecular Formula | C15H13F3O3S2 |

| Synonyms | Diphenyl(vinyl)sulfonium triflate, ethenyldiphenylsulfanium trifluoromethanesulfonate |

This compound is a moisture-sensitive reagent used in organic synthesis.[1] Its reactivity necessitates specific handling and storage conditions to ensure safety and maintain chemical integrity.

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Irritant |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | Irritant |

Potential Health Effects:

-

Inhalation: May cause irritation to the lungs and respiratory system.[2]

-

Skin Contact: Can result in inflammation, itching, scaling, reddening, or blistering.[2]

-

Eye Contact: May cause redness, pain, or severe eye damage.[2]

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and risk.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

| Control | Specification |

| Ventilation | Use only in a well-ventilated area with adequate general and local exhaust.[2] A fume hood is recommended. |

| Eye Protection | Wear safety goggles or a face shield.[2] |

| Hand Protection | Wear chemical-impermeable gloves, such as nitrile gloves.[1] |

| Skin and Body Protection | Wear a lab coat and other protective clothing as necessary to prevent skin contact.[2] |

3.2. General Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon glovebox).[1]

-

Minimize dust generation and accumulation.[2]

-

Keep away from sources of ignition.[2]

References

An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Introduction: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, enabling a variety of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a salt characterized by a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 247129-88-0 |

| Appearance | Light-yellow oil or solid |

| Solubility | Soluble in many organic solvents |

| Stability | Susceptible to hydrolysis; should be handled under inert atmosphere and stored in a dark place at room temperature. Protic solvents and acidic conditions should be avoided. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic reactions are outlined below. These protocols are based on established literature procedures and provide a starting point for laboratory implementation.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process developed by Aggarwal and colleagues, which involves the formation of a precursor, (2-bromoethyl)diphenylsulfonium triflate, followed by elimination to generate the vinylsulfonium salt.[1]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

-

To a solution of diphenyl sulfide (1.0 equivalent) in refluxing toluene under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethyl triflate (1.0 equivalent).

-

Maintain the reaction mixture at reflux for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, (2-bromoethyl)diphenylsulfonium triflate, will precipitate as a crystalline solid.

-

Isolate the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) obtained from Step 1 in a mixture of tetrahydrofuran (THF) and water at room temperature.

-

To this solution, add potassium bicarbonate (KHCO₃) (1.1 equivalents).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.

-

Once the reaction is complete, perform an aqueous work-up. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a light-yellow oil.[1]

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This compound is an effective reagent for the cyclopropanation of various substrates, including oxindoles. The use of zinc triflate can improve both reactivity and selectivity in this transformation.[2]

General Procedure:

-

To a solution of the desired oxindole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or DMF) at room temperature, add zinc triflate (Zn(OTf)₂) (1.0 equivalent).

-

Stir the mixture for a few minutes to allow for complexation.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Finally, add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents), dropwise.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[3][4]

Aziridination of Imines

The reaction of this compound with primary amines or imines provides a route to substituted aziridines, which are important nitrogen-containing heterocycles.

General Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the starting imine (1.0 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Add this compound (1.0 equivalent) to the solution.

-

Add a suitable base, for example, three equivalents of tert-butylamine, and stir the mixture at room temperature for one hour.[5]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography to yield the pure aziridine derivative.

Experimental and Logical Workflows

The following diagram illustrates the experimental workflow for the zinc triflate-mediated cyclopropanation of oxindoles, a key application of this compound.

Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.

Signaling Pathways

While some literature suggests that sulfonium salts may act as modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a validated signaling pathway detailing the specific interaction of this compound with GLP-1R is not yet established. GLP-1R is a G protein-coupled receptor that, upon activation by its endogenous ligand GLP-1, primarily signals through the Gαs pathway, leading to an increase in intracellular cAMP. This signaling cascade is a key therapeutic target for type 2 diabetes. The potential for small molecules like this compound to allosterically modulate this receptor presents an exciting avenue for future research in drug discovery.

The following diagram illustrates the generalized GLP-1R signaling cascade.

Caption: Generalized GLP-1 Receptor Signaling Pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate: A Technical Guide to Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate, also known as diphenylvinylsulfonium triflate, is a highly versatile and reactive reagent in modern organic synthesis. Its primary utility lies in its function as a Michael acceptor, enabling a variety of annulation and cyclization reactions for the construction of diverse heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on quantitative data and experimental methodologies. The information presented is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Chemical Properties and Structure

Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a sulfonium salt characterized by a vinyl group and two phenyl groups attached to a positively charged sulfur atom, with a trifluoromethanesulfonate (triflate) anion.

| Property | Value |

| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate |

| Synonyms | Diphenylvinylsulfonium triflate, Vinyl diphenyl sulfonium triflate |

| CAS Number | 247129-88-0 |

| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |

| Molecular Weight | 362.39 g/mol |

| Appearance | Light-yellow to light brown oil, liquid, solid, or semi-solid |

Synthesis

The most common and practical synthesis of ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a two-step process starting from 2-bromoethanol, as developed by Aggarwal and colleagues. An alternative approach involves the in situ generation from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate.

Two-Step Synthesis from 2-Bromoethanol

The synthesis involves the preparation of 2-bromoethyl trifluoromethanesulfonate followed by reaction with diphenyl sulfide and subsequent elimination.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

The precursor, (2-bromoethyl)diphenylsulfonium triflate, is synthesized by the reaction of 2-bromoethyl trifluoromethanesulfonate with diphenyl sulfide. This reaction proceeds via an Sɴ2 mechanism where the sulfur atom of diphenyl sulfide displaces the triflate group.

Experimental Protocol:

-

Reactants: 2-bromoethyl trifluoromethanesulfonate and diphenyl sulfide.

-

Solvent: Toluene.

-

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.

-

Product: The product, (2-bromoethyl)diphenylsulfonium triflate, is a crystalline solid and is often obtained in high yield.

Step 2: Synthesis of Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate

The vinyl sulfonium salt is then generated by an elimination reaction from the bromoethyl precursor.

Experimental Protocol:

-

Reactant: (2-bromoethyl)diphenylsulfonium triflate.

-

Base: Potassium bicarbonate.

-

Solvent: A mixture of tetrahydrofuran (THF) and water.

-

Conditions: The reaction is stirred at room temperature.

-

Product: Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is obtained as a light-yellow oil in excellent yield.

Synthesis Workflow

Methodological & Application

Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Zinc Triflate-Mediated Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclopropyl oxindole structural motif is of significant interest in medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable pharmacological properties.[1][2] Traditional methods for the synthesis of these structures often require harsh conditions, such as the use of strong bases (e.g., NaH, LiHMDS), which can limit functional group tolerance and necessitate the use of protecting groups, particularly for the acidic N-H of the oxindole ring.[1][2] This application note details a mild and efficient protocol for the cyclopropanation of oxindoles using diphenyl(vinyl)sulfonium trifluoromethanesulfonate in the presence of zinc triflate. This methodology is distinguished by its operational simplicity, broad functional group compatibility, and high yields under ambient conditions, making it particularly suitable for late-stage functionalization of complex molecules.[1][2][3]

The key reagent, this compound, serves as a vinyl carbene equivalent. The reaction is mediated by zinc triflate [Zn(OTf)₂], a Lewis acid that plays a crucial role in promoting selective C-3 cyclopropanation over competing N-alkylation in unprotected oxindoles.[2][4] The protocol is generally performed at room temperature and does not require an inert atmosphere, enhancing its practicality for a wide range of laboratory settings.[1][4]

Synthesis of this compound

A practical and efficient synthesis of this compound has been reported, which proceeds in two steps from diphenyl sulfide.[3] The precursor, (2-bromoethyl)diphenylsulfonium triflate, is also commercially available.

Protocol 1: Synthesis of this compound [3]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

-

To a solution of diphenyl sulfide in toluene, add 2-bromoethyl trifluoromethanesulfonate.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Upon completion of the reaction, cool the mixture to allow the product to crystallize.

-

Isolate the crystalline solid, (2-bromoethyl)diphenylsulfonium triflate, by filtration and wash with a suitable solvent. This intermediate is obtained in high yield.

Step 2: Synthesis of this compound

-

Dissolve the (2-bromoethyl)diphenylsulfonium triflate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add potassium bicarbonate (KHCO₃) to the solution at room temperature.

-

Stir the mixture until the elimination reaction is complete.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting product, this compound, is typically a light-yellow oil and is obtained in excellent yield.

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes a general procedure for the cyclopropanation of various substituted oxindoles. The reaction demonstrates remarkable tolerance for a wide array of functional groups, including carboxylic acids, phenols, amines, and boronic acids.[2][4]

Protocol 2: General Procedure for the Cyclopropanation of Oxindoles [2][4]

-

To a vial, add the oxindole substrate (0.2 mmol, 1.0 equiv).

-

Add zinc triflate [Zn(OTf)₂] (0.2 mmol, 1.0 equiv).

-

Add this compound (0.24 mmol, 1.2 equiv).

-

Add the solvent, typically dimethylformamide (DMF) (1 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv).

-

Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4-12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC/MS or TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.

Data Presentation

The zinc triflate-mediated cyclopropanation has been successfully applied to a diverse range of N-substituted and N-unsubstituted oxindoles, affording the corresponding spirocyclopropyl products in high yields.[2][4]

Table 1: Cyclopropanation of N-Unsubstituted Oxindoles [2][4]

| Entry | Oxindole Substituent (R) | Product | Yield (%) |

| 1 | H | 9a | >90 |

| 2 | 5-F | 9b | 89 |

| 3 | 5-Cl | 9c | 91 |

| 4 | 5-Br | 9d | 93 |

| 5 | 5-I | 9e | 88 |

| 6 | 5-Me | 9f | 92 |

| 7 | 5-OMe | 9g | 95 |

| 8 | 5-NO₂ | 9h | 91 |

| 9 | 4-Cl | 9i | 85 |

| 10 | 6-Cl | 9j | 87 |

| 11 | 7-F | 9k | 89 |

| 12 | 5-OH | 9q | 81 |

| 13 | 5-B(pin) | 9r | 72 |

Reaction conditions: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h.[2][4]

Table 2: Cyclopropanation of N-Substituted Oxindoles [2]

| Entry | Oxindole Substituent (N-R) | Product | Yield (%) |

| 1 | Me | 12a | 90 |

| 2 | Boc | 12b | 50* |

| 3 | Bn | 12c | 85 |

| 4 | CH₂COOH | 12d | 93** |

| 5 | 4-NH₂-Ph | 12e | 82*** |

Reaction conditions unless otherwise noted: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h. *Reaction without Zn(OTf)₂ gave a higher yield (78%). Partial de-Boc was observed with Zn(OTf)₂.[2] **Reaction performed in H₂O at room temperature for 4h.[2] ***Reaction performed without Zn(OTf)₂ in DMSO at 130 °C under microwave irradiation for 1 h.[2]

Reaction Mechanism and Workflow

The reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism. The base (DBU) deprotonates the C-3 position of the oxindole, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient vinyl group of the sulfonium salt. A subsequent intramolecular nucleophilic substitution displaces the diphenyl sulfide leaving group to form the cyclopropane ring.

The critical role of zinc triflate is to chelate to the N-H and the carbonyl oxygen of the unprotected oxindole. This chelation increases the acidity of the C-3 proton, favoring its deprotonation over N-deprotonation, thereby preventing the common side reaction of N-vinylation and directing the reaction towards the desired C-3 cyclopropanation.[2][4][5]

Caption: Proposed mechanism for the zinc triflate-mediated cyclopropanation of oxindoles.

Caption: General experimental workflow for the cyclopropanation reaction.

Scope and Limitations

The described protocol is highly effective for a wide range of electronically and sterically diverse oxindoles.[2][4] It tolerates both electron-donating and electron-withdrawing substituents on the oxindole core. Notably, functional groups that are often sensitive under other conditions, such as free phenols, carboxylic acids, and boronic acids, are well-tolerated.[2]

For some N-substituted oxindoles, the presence of zinc triflate may not be necessary or could even be detrimental. For instance, with an N-Boc protected oxindole, a higher yield was obtained in the absence of Zn(OTf)₂, which can promote deprotection.[2] Similarly, for substrates with alternative coordinating groups, like an N-anilino substituent, the reaction was found to be more efficient at a higher temperature without the Lewis acid.[2]

While the application of this specific methodology—combining this compound and zinc triflate—has been primarily demonstrated for oxindoles, the general reactivity of vinyl sulfonium salts with other Michael acceptors is well-established. Extension of this protocol to other electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, may be possible but would require specific optimization of reaction conditions, including the choice of base, solvent, and the stoichiometry of the Lewis acid.

References

- 1. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Aziridination of Primary Amines using Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are core motifs in numerous biologically active molecules. This document provides detailed application notes and protocols for the synthesis of 2-arylaziridines through the reaction of primary amines with diphenyl(vinyl)sulfonium trifluoromethanesulfonate and its derivatives. This method offers a reliable route to N-substituted aziridines under mild conditions.[1]

The reaction proceeds via a Michael addition of the primary amine to the vinylsulfonium salt, followed by an intramolecular nucleophilic substitution to form the aziridine ring and liberate diphenyl sulfide.[1] This process is efficient for a range of primary amines, affording good to excellent yields of the corresponding aziridines.

Reaction Principle and Workflow

The overall transformation involves the reaction of a this compound derivative with a primary amine. The amine acts as a nucleophile, attacking the β-carbon of the vinyl group. The resulting intermediate then undergoes an intramolecular cyclization to yield the 2-arylaziridine.

Caption: General workflow for the aziridination reaction.

Quantitative Data Summary

The following table summarizes the yields of 2-(4-chlorophenyl)aziridines obtained from the reaction of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate with various primary amines.

| Entry | Primary Amine | Base (Equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | Benzylamine (2.2) | CH2Cl2 | 1 | 91 |

| 2 | Benzylamine | DBU (1.1) | CH2Cl2 | 1 | 90 |

| 3 | 4-Methoxybenzylamine | 4-Methoxybenzylamine (2.2) | CH2Cl2 | 1 | 95 |

| 4 | Allylamine | Allylamine (2.2) | CH2Cl2 | 1 | 85 |

| 5 | n-Propylamine | n-Propylamine (2.2) | CH2Cl2 | 1 | 82 |

| 6 | tert-Butylamine | tert-Butylamine (3.0) | DMSO | 1 | 93 |

| 7 | Aniline | DBU (1.1) | CH2Cl2 | 24 | 75 |

| 8 | Ammonia | NH3 (gas) | CH2Cl2 | 1 | 80 |

Data extracted from ARKIVOC 2004 (iii) 42-65.[1]

Detailed Experimental Protocols

The following are representative protocols for the aziridination of primary amines using a this compound derivative.

Protocol A: Aziridination using the Primary Amine as a Base

-

To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) is added the primary amine (2.2 mmol).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)aziridine.

Protocol B: Aziridination using DBU as a Base

-

To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) and the primary amine (1.1 mmol) in dichloromethane (CH2Cl2, 5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol).

-

The reaction mixture is stirred at room temperature for the time indicated in the data table.

-

After the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Protocol C: Aziridination of tert-Butylamine in DMSO

-

To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL) is added tert-butylamine (3.0 mmol).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the pure aziridine.

Reaction Mechanism

The reaction is proposed to proceed through a two-step mechanism: a conjugate (Michael) addition of the primary amine to the electron-deficient double bond of the vinylsulfonium salt, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the diphenylsulfonium group, which acts as a good leaving group.

Caption: Proposed mechanism for the aziridination reaction.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents and solvents used in these protocols may be flammable, corrosive, or toxic. Please consult the relevant safety data sheets (SDS) before use.

Conclusion

The use of this compound provides an effective and versatile method for the synthesis of 2-arylaziridines from primary amines. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the primary amine, making it a valuable tool for synthetic chemists in research and development.

References

Application Notes and Protocols: Synthesis of Morpholines from β-Amino Alcohols using Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholines and their derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] This has led to a continuous demand for efficient and versatile synthetic methodologies for their construction. A significant advancement in this area is the [4+2] annulation reaction of β-amino alcohols with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This method provides a direct and high-yielding route to substituted morpholines under mild conditions, avoiding the often harsh and low-yielding traditional methods that utilize 1,2-dihaloethanes.[2]

This compound acts as a synthetic equivalent of a 1,2-dication, reacting with β-amino alcohols in a tandem sequence of Michael addition followed by intramolecular cyclization.[3] This protocol offers a robust and reliable method for the synthesis of a diverse range of morpholine derivatives, making it a valuable tool in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The reaction proceeds via a proposed mechanism involving the initial conjugate addition of the amino group of the β-amino alcohol to the vinylsulfonium salt. This is followed by an intramolecular proton transfer from the alcohol to the resulting ylide. Subsequent intramolecular Williamson ether-type cyclization with the elimination of diphenyl sulfide affords the desired morpholine ring system.[4]

A critical aspect of this methodology is the choice of the nitrogen-protecting group on the β-amino alcohol. The reaction is highly effective for N-sulfonated β-amino alcohols.[4] In contrast, the use of N-Cbz protected β-amino alcohols under similar conditions can lead to the formation of N-vinyl oxazolidinones as the major product.[4]

Core Advantages

-

High Yields: The annulation reaction typically provides morpholine products in excellent yields, often exceeding 90%.[4][5]

-

Mild Reaction Conditions: The synthesis is generally carried out at room temperature using a common organic base like triethylamine.

-

Broad Substrate Scope: The method is applicable to a variety of β-amino alcohols with different substitution patterns and stereochemistry.[4]

-

Redox-Neutral: The reaction avoids harsh oxidizing or reducing agents, enhancing its functional group compatibility.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various N-protected morpholines from the corresponding β-amino alcohols using this compound.

| Entry | β-Amino Alcohol Substrate (N-Protecting Group) | Product | Yield (%) | Reference |

| 1 | N-Tosyl-L-alaninol | (S)-2-Methyl-4-tosylmorpholine | 96 | |

| 2 | N-Tosyl-L-valinol | (S)-2-Isopropyl-4-tosylmorpholine | 95 | |

| 3 | N-Tosyl-L-serine methyl ester | Methyl (S)-4-tosylmorpholine-3-carboxylate | 97 | |

| 4 | N-Tosyl-L-phenylalaninol | (S)-2-Benzyl-4-tosylmorpholine | 98 | |

| 5 | N-Tosyl-D-phenylalaninol | (R)-2-Benzyl-4-tosylmorpholine | 98 | |

| 6 | N-Nosyl-L-phenylalaninol | (S)-2-Benzyl-4-nosylmorpholine | 94 | |

| 7 | N-Bts-L-alaninol | (S)-4-(Benzothiazole-2-sulfonyl)-2-methylmorpholine | High | [4] |

Note: "Bts" refers to the N-2-benzothiazolesulfonyl protecting group. "Nosyl" refers to the 2-nitrobenzenesulfonyl protecting group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Aggarwal et al.[4]

Materials:

-

(2-Bromoethyl)diphenylsulfonium triflate

-

Potassium bicarbonate (KHCO₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve (2-bromoethyl)diphenylsulfonium triflate in a mixture of THF and water.

-

Add potassium bicarbonate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crystalline solid.

Protocol 2: General Procedure for the Synthesis of N-Sulfonylmorpholines

This protocol is a general procedure based on the work of Aggarwal and co-workers.

Materials:

-

N-Sulfonated β-amino alcohol

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the N-sulfonated β-amino alcohol (1.0 equiv) in dichloromethane, add triethylamine (2.0 equiv).

-

To this mixture, add a solution of this compound (1.2 equiv) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylmorpholine. The nonpolar by-product, diphenyl sulfide, is easily separated during chromatography.

Visualized Workflows and Mechanisms

Caption: Proposed reaction mechanism for morpholine synthesis.

Caption: General experimental workflow for morpholine synthesis.

References

Protocol for the Synthesis of N-Aryloxazolidin-2-ones via a Domino Reaction with Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

Application Notes

This protocol details a novel and efficient domino reaction for the synthesis of N-aryloxazolidin-2-ones. The method utilizes the reaction of readily available tert-butylcarbamates with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This transformation proceeds under mild conditions and offers high yields for a range of substrates.

The reaction is proposed to proceed through a tandem sequence initiated by the Michael addition of the carbamate nitrogen to the vinylsulfonium salt. This is followed by an intramolecular cyclization and elimination of diphenyl sulfide and tert-butanol to afford the desired N-aryloxazolidin-2-one product. This method provides a valuable alternative to traditional multi-step syntheses of this important heterocyclic motif, which is a common scaffold in medicinal chemistry.

Researchers in drug development will find this protocol advantageous for the rapid generation of libraries of N-aryloxazolidin-2-one derivatives for structure-activity relationship (SAR) studies. The mild reaction conditions are tolerant of various functional groups on the aryl moiety of the carbamate, allowing for diverse substitution patterns.

Experimental Workflow

The overall experimental workflow for the synthesis of N-aryloxazolidin-2-ones is depicted below.

Caption: A schematic overview of the synthesis of N-aryloxazolidin-2-ones.

Proposed Reaction Mechanism

The plausible reaction mechanism for the formation of N-aryloxazolidin-2-ones is outlined below.

Caption: Proposed mechanism for the domino reaction.

Quantitative Data Summary

The following table summarizes the yields of various N-aryloxazolidin-2-ones synthesized using this protocol.[1]

| Entry | Ar (in tert-Butyl Ar-carbamate) | Product | Yield (%)[1] |

| 1 | Phenyl | 3-Phenyl-1,3-oxazolidin-2-one | 85 |

| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-1,3-oxazolidin-2-one | 88 |

| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,3-oxazolidin-2-one | 82 |

| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one | 92 |

| 5 | 4-Bromophenyl | 3-(4-Bromophenyl)-1,3-oxazolidin-2-one | 90 |

| 6 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one | 75 |

| 7 | 2-Methylphenyl | 3-(2-Methylphenyl)-1,3-oxazolidin-2-one | 80 |

| 8 | Naphthyl | 3-(Naphthalen-1-yl)-1,3-oxazolidin-2-one | 78 |

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Xie, C., et al. in Synlett2009 , 3155-3158.[1]

Materials:

-

This compound

-

Substituted tert-butylcarbamate (e.g., tert-butyl phenylcarbamate)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of the corresponding tert-butylcarbamate (0.5 mmol) in anhydrous dichloromethane (5.0 mL) in a round-bottom flask, add triethylamine (152 mg, 1.5 mmol).

-

To this stirred solution, add this compound (543 mg, 1.5 mmol).

-